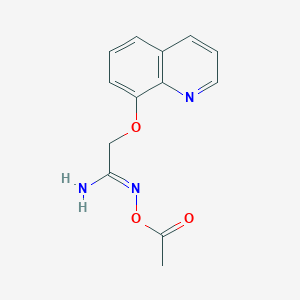
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a compound with a complex structure that includes a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common method starts with the preparation of ethyl (quinolin-8-yloxy)acetate. This is achieved by reacting 8-hydroxyquinoline with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing for 18 hours . The intermediate product is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and tuberculosis.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Quinolin-8-yloxy)acetic acid: Known for its therapeutic properties, including antimalarial and anticancer activities.
N-(2-(quinolin-8-yloxy)ethyl)acetamide: Another quinoline derivative with potential biological activities.
Uniqueness
N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific structure, which includes an acetoxy group. This modification can enhance its biological activity and stability compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C13H13N3O3 |
|---|---|
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate |
InChI |
InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16) |
InChI-Schlüssel |
RMWLOWHUUHMXME-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |
Kanonische SMILES |
CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


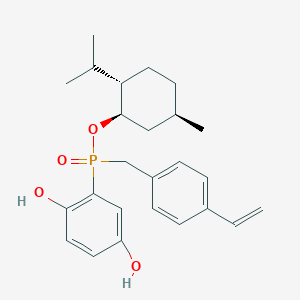
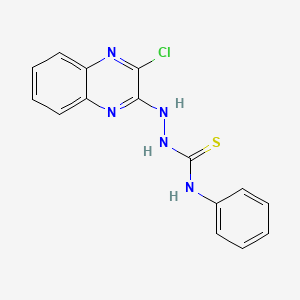
![N-[(2S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanyl-D-proline](/img/structure/B12895285.png)
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/structure/B12895308.png)
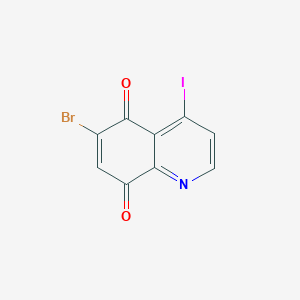
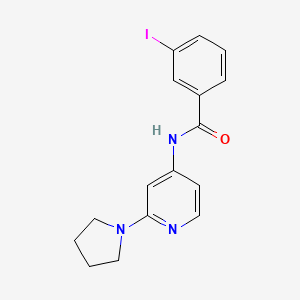
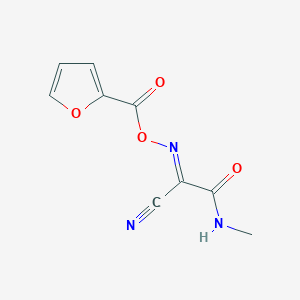
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
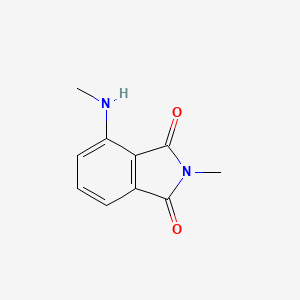
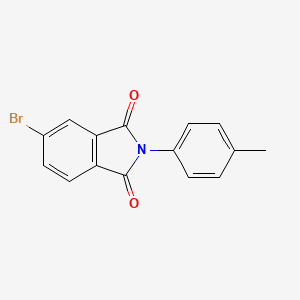
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)


